molecular formula C8H7ClF3NS B11993946 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline CAS No. 81029-02-9

2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline

Katalognummer: B11993946
CAS-Nummer: 81029-02-9
Molekulargewicht: 241.66 g/mol
InChI-Schlüssel: FCZIJASKFXRHTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline is an organic compound with the molecular formula C8H7ClF3NS It is characterized by the presence of a trifluoroethyl group attached to a thioether linkage, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline typically involves the reaction of 2-chloro-1,1,2-trifluoroethanethiol with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioether linkage can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline is unique due to the presence of both a trifluoroethyl group and a thioether linkage, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

81029-02-9

Molekularformel

C8H7ClF3NS

Molekulargewicht

241.66 g/mol

IUPAC-Name

2-(2-chloro-1,1,2-trifluoroethyl)sulfanylaniline

InChI

InChI=1S/C8H7ClF3NS/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2

InChI-Schlüssel

FCZIJASKFXRHTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)SC(C(F)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.